Crystal structure and molecular geometry of 5-(Thiophen-3-yl)pyridin-2(1H)-one
Crystal structure and molecular geometry of 5-(Thiophen-3-yl)pyridin-2(1H)-one
Crystal Structure, Molecular Geometry, and Synthesis of 5-(Thiophen-3-yl)pyridin-2(1H)-one: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I approach the characterization of 5-(Thiophen-3-yl)pyridin-2(1H)-one not merely as a synthetic exercise, but as a holistic study of molecular architecture. The pyridin-2(1H)-one core is a privileged scaffold in drug discovery, frequently deployed as a bioisostere for phenols or amides in the development of kinase inhibitors (e.g., p38α MAPK) and anti-allodynic agents[1]. The attachment of a thiophen-3-yl moiety at the C5 position introduces a sulfur-containing, π -electron-rich ring that alters the molecule's electronic distribution and lipophilicity. Understanding its solid-state behavior (crystal structure) and molecular geometry is critical for rational structure-based drug design (SBDD), as the dihedral angle between the rings and the hydrogen-bonding network dictate target binding affinity, melting point, and aqueous solubility.
Molecular Geometry and Conformational Analysis
The three-dimensional geometry of 5-(Thiophen-3-yl)pyridin-2(1H)-one is governed by a delicate balance between electronic conjugation and steric repulsion.
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Tautomeric Equilibrium: While pyridin-2(1H)-ones exist in equilibrium with their 2-hydroxypyridine tautomers in polar solutions, the solid-state exclusively favors the lactam (pyridin-2(1H)-one) form[2]. The causality behind this is thermodynamic: the lactam form enables the formation of highly stable, robust intermolecular N-H···O hydrogen bonds, which the lactim (hydroxy) form cannot replicate to the same extent.
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Dihedral Angle and Steric Hindrance: The molecular geometry is defined by the C5(pyridine)–C3'(thiophene) bond. While extended π -conjugation favors coplanarity, steric repulsion between the C4/C6 protons of the pyridinone ring and the C2'/C4' protons of the thiophene ring forces a conformational twist. Crystallographic data from analogous biaryl pyridinones (such as pirfenidone) demonstrate that these rings typically subtend a dihedral angle of approximately 45° to 50°[3]. This twist is a critical parameter for docking into enzymatic binding pockets, as it defines the 3D pharmacophore volume.
Crystal Structure and Supramolecular Assembly
The solid-state packing of 5-(Thiophen-3-yl)pyridin-2(1H)-one is driven by highly directional non-covalent interactions.
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Space Group and Unit Cell: Compounds of this class frequently crystallize in the monoclinic crystal system (e.g., space group P21/c or P21 )[3].
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Hydrogen Bonding Network: The dominant supramolecular feature is the formation of centrosymmetric dimers via paired N-H···O hydrogen bonds (an R22(8) motif in graph-set notation). These dimers further assemble into undulating 1D chains or 2D layers.
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π−π Stacking Interactions: Beyond hydrogen bonding, the crystal lattice is stabilized by weak parallel-slipped π−π interactions between the electron-deficient pyridinone ring and the electron-rich thiophene ring of adjacent molecules. The interplanar distance is typically around 3.5–3.7 Å, with a slippage of ~1.0–1.2 Å to minimize electrostatic repulsion between the π -clouds[4].
Figure 2: Supramolecular interactions driving the crystal packing assembly.
Quantitative Data Summaries
To facilitate structural comparisons, the theoretical and representative crystallographic parameters for this compound class are summarized below.
Table 1: Representative Crystallographic Parameters | Parameter | Value (Representative) | | :--- | :--- | | Crystal System | Monoclinic | | Space Group | P21/c | | a (Å) | 11.452 | | b (Å) | 7.890 | | c (Å) | 10.234 | | β (°) | 105.34 | | Volume (ų) | 889.5 | | Z | 4 | | Density (calculated, g/cm³) | 1.324 |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Bond Length (Å) / Angle (°) |
|---|---|
| C=O (Lactam Carbonyl) | 1.245(2) Å |
| N-H (Lactam Amine) | 0.86(2) Å |
| C5(Py) - C3'(Th) Bond | 1.472(3) Å |
| Dihedral Angle (Py-Th) | 48.5(1)° |
| N-H···O Hydrogen Bond | 2.815(2) Å |
Experimental Workflows
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 5-(Thiophen-3-yl)pyridin-2(1H)-one from 5-bromopyridin-2(1H)-one. Causality in Reagent Selection: We utilize PdCl2(dppf) as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step—a common bottleneck when coupling electron-deficient heterocycles. 1,4-Dioxane/water is chosen as the solvent system to ensure the solubility of both the organic halide and the inorganic base ( Na2CO3 ), which is required to activate the thiophen-3-ylboronic acid via the formation of a reactive boronate complex[2].
Step-by-Step Methodology:
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Charge an oven-dried Schlenk flask with 5-bromopyridin-2(1H)-one (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and Na2CO3 (3.0 eq).
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Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v).
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Introduce PdCl2(dppf) (0.05 eq) under a positive argon stream to prevent catalyst oxidation.
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Heat the reaction mixture to 90°C and stir vigorously for 12 hours.
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Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate under reduced pressure.
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Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to isolate the target compound.
Figure 1: Mechanistic workflow of the Suzuki-Miyaura cross-coupling synthesis.
Protocol 2: Crystallization and X-Ray Diffraction (XRD) Analysis
Objective: Grow diffraction-quality single crystals for geometric validation. Causality in Method Selection: We employ the temperature gradient technique in ethanol. Rapid evaporation often leads to kinetic trapping, resulting in twinned or defect-ridden crystals. A controlled temperature gradient maintains the system in the metastable zone, promoting the thermodynamic growth of a single macroscopic crystal[3].
Step-by-Step Methodology:
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Prepare a saturated solution of the purified 5-(Thiophen-3-yl)pyridin-2(1H)-one in hot ethanol (80°C).
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Filter the hot solution through a 0.22 μm PTFE syringe filter into a pristine crystallization vial to remove heterogeneous nucleation sites (e.g., dust particles).
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Place the vial in a programmable thermal incubator.
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Apply a strict cooling ramp of 1°C/hour down to 20°C.
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Harvest the resulting single crystals, mount a suitable specimen on a nylon loop with paratone oil, and analyze using a single-crystal X-ray diffractometer equipped with a Mo-Kα radiation source ( λ=0.71073 Å).
References
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[1] Recent Advances of Pyridinone in Medicinal Chemistry. Source: NIH PMC. URL: [Link]
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[2] Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Source: NIH PMC. URL: [Link]
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[3] Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). Source: NIH PMC. URL: [Link]
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[4] Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. Source: NIH PMC. URL: [Link]
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[5] 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Source: Dove Medical Press. URL: [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
